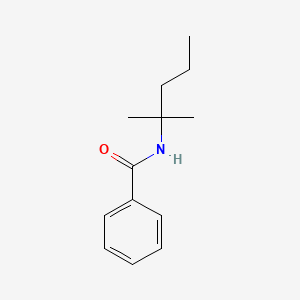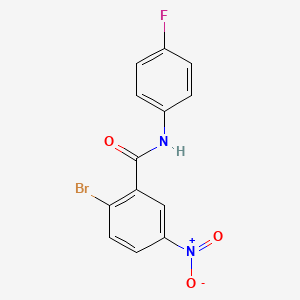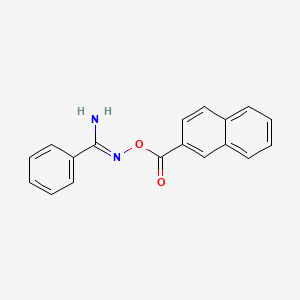
N-(1,1-dimethylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylbutyl)benzamide, also known as DMBA, is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. DMBA is widely used in scientific research due to its various biochemical and physiological effects.
作用機序
N-(1,1-dimethylbutyl)benzamide acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. N-(1,1-dimethylbutyl)benzamide inhibits the activity of AChE by binding to its active site and preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, which enhances the cholinergic transmission and leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylbutyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters like ACh, dopamine, and norepinephrine in the brain. It also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which are important second messengers in signal transduction pathways. N-(1,1-dimethylbutyl)benzamide has been shown to improve cognitive function and memory in animal models. It also has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
N-(1,1-dimethylbutyl)benzamide is a useful tool in scientific research due to its various biochemical and physiological effects. It is easy to synthesize and relatively inexpensive. However, it has some limitations in lab experiments. N-(1,1-dimethylbutyl)benzamide is toxic and can be harmful if ingested or inhaled. It should be handled with care and proper safety precautions should be taken. N-(1,1-dimethylbutyl)benzamide also has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
将来の方向性
N-(1,1-dimethylbutyl)benzamide has potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future research can focus on developing more potent and selective inhibitors of AChE based on the structure of N-(1,1-dimethylbutyl)benzamide. N-(1,1-dimethylbutyl)benzamide can also be used as a tool to study the effects of other compounds on AChE activity and cholinergic transmission. Further studies can also explore the effects of N-(1,1-dimethylbutyl)benzamide on other neurotransmitter systems and signal transduction pathways.
合成法
N-(1,1-dimethylbutyl)benzamide can be synthesized by the reaction of benzoyl chloride with 1,1-dimethylbutylamine in the presence of a base like sodium hydroxide. The reaction takes place at room temperature and the yield of N-(1,1-dimethylbutyl)benzamide is around 70-80%.
科学的研究の応用
N-(1,1-dimethylbutyl)benzamide is widely used in scientific research as a tool to study the effects of various chemical compounds on biological systems. It is used as a model compound to study the mechanism of action of other amides and related compounds. N-(1,1-dimethylbutyl)benzamide is also used in the synthesis of other compounds that have potential therapeutic applications.
特性
IUPAC Name |
N-(2-methylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-13(2,3)14-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDWTWFJFFEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5190846 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
